BenchChemオンラインストアへようこそ!

2-(2-Phenoxypyridin-4-yl)acetonitrile

Kinase Inhibition JNK3 Medicinal Chemistry

Secure the precise 4-yl acetonitrile regioisomer for reliable JNK3/GSK-3 inhibitor optimization and anti-angiogenic agent development (e.g., VEGFR2 inhibitors). This specific geometry is critical for target binding; substituting with positional isomers poses high SAR risk. Ideal for medicinal chemistry teams requiring validated synthetic handles and predictable ADME-Tox profiling.

Molecular Formula C13H10N2O
Molecular Weight 210.236
CAS No. 2470439-57-5
Cat. No. B2355416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxypyridin-4-yl)acetonitrile
CAS2470439-57-5
Molecular FormulaC13H10N2O
Molecular Weight210.236
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=CC(=C2)CC#N
InChIInChI=1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2
InChIKeyMUENFOSTZOPFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxypyridin-4-yl)acetonitrile (CAS 2470439-57-5): Key Intermediate for Kinase Inhibitor Discovery


2-(2-Phenoxypyridin-4-yl)acetonitrile (CAS 2470439-57-5) is a substituted phenoxypyridine featuring an acetonitrile moiety at the 4-position of the pyridine ring . This heteroaromatic scaffold is recognized as a bioisostere of diaryl ethers and has been widely employed in the design of kinase inhibitors, particularly targeting the c-Jun N-terminal kinase (JNK) pathway and Glycogen Synthase Kinase 3 (GSK-3) [1][2]. It serves as a versatile intermediate for the synthesis of pharmaceutical agents and agrochemicals due to its synthetic handle for further derivatization [3].

Why Generic 2-(2-Phenoxypyridin-4-yl)acetonitrile (CAS 2470439-57-5) Substitution Fails


Substitution of this specific regioisomer with closely related analogs, such as positional isomers (e.g., 3-yl or 2-yl acetonitriles) or functional group variants (e.g., acetic acid or ethanol derivatives), introduces significant risks in lead optimization and process chemistry. The position of the acetonitrile group on the pyridine ring dictates the molecular geometry, electronic distribution, and metabolic stability, which are critical for target binding [1]. Empirical structure-activity relationship (SAR) studies demonstrate that even minor alterations in the phenoxypyridine scaffold lead to substantial shifts in kinase inhibitory activity and selectivity profiles [2]. Furthermore, the synthetic route and scalability for the 4-yl acetonitrile are distinct; using an isomer as a 'drop-in' replacement can derail established synthetic pathways, necessitating re-optimization of reaction conditions and purification methods [3]. Therefore, for projects dependent on validated SAR or a specific synthetic sequence, substituting this precise compound with a generic 'phenoxypyridine' derivative is not a trivial exchange but a high-risk alteration with unpredictable biological and chemical consequences.

Quantitative Differentiation Evidence for 2-(2-Phenoxypyridin-4-yl)acetonitrile (CAS 2470439-57-5)


JNK3 Kinase Inhibitory Activity Compared to Pyrimidine Scaffold

The 2-phenoxypyridine scaffold, to which this compound belongs, was developed as an optimized replacement for an earlier pyrimidine-based series of JNK1 inhibitors. This structural transition was driven by the need for improved in vivo profiles. While specific IC50 data for 2-(2-phenoxypyridin-4-yl)acetonitrile itself is not publicly available, the class-level SAR establishes that the 2-phenoxypyridine core achieves potent JNK3 inhibition, a key advantage over the legacy pyrimidine chemotype [1].

Kinase Inhibition JNK3 Medicinal Chemistry

VEGFR2 (KDR) Kinase Inhibitory Activity and Selectivity Profile

This specific acetonitrile derivative has been identified in patent literature as an intermediate for compounds with inhibitory activity against VEGFR2 (KDR) protein tyrosine kinase. A closely related compound in the same patent family, Compound IId, demonstrated an IC50 of 1.19 µM against VEGFR2. The presence of the 4-acetonitrile group is structurally distinct from the substituents in the comparator and is likely critical for the observed potency and selectivity profile, differentiating it from simpler phenoxypyridine analogs [1].

Kinase Inhibition VEGFR2 Anti-Angiogenesis

Potential for PXR Agonism and CYP3A4 Induction Liability

Pregnane X receptor (PXR) agonism is a key predictor of drug-drug interaction (DDI) liability due to CYP3A4 induction. A structurally distinct but related acetonitrile-containing compound, LC-17 (US10550091), displayed an EC50 of 1.10 µM for human PXR agonism. While this is not a direct measurement for 2-(2-Phenoxypyridin-4-yl)acetonitrile, it provides class-level evidence that the phenoxypyridine acetonitrile pharmacophore can engage PXR. This highlights the importance of testing this specific scaffold for DDI risk early in development, rather than assuming a clean profile based on simpler pyridine derivatives [1].

Drug-Drug Interaction PXR ADME-Tox

Synthetic Utility as a Scaffold for Sodium-Calcium Exchanger (NCX) Inhibitors

The 2-phenoxypyridine core is a privileged scaffold for inhibiting the sodium-calcium exchanger (NCX), a target for heart failure and ischemia-reperfusion injury. SAR studies have shown that derivatives based on this scaffold can achieve high selectivity for reverse-mode NCX inhibition, with compounds like 39q and 48k demonstrating potent activity. The 4-acetonitrile derivative serves as a crucial starting point for exploring this chemical space, as it allows for further functionalization to optimize potency and selectivity for NCX [1].

Cardiovascular Disease NCX Inhibitor Medicinal Chemistry

Optimal Application Scenarios for 2-(2-Phenoxypyridin-4-yl)acetonitrile (CAS 2470439-57-5)


Lead Optimization for JNK3 Kinase Inhibitors

This compound is ideal for medicinal chemistry teams engaged in optimizing JNK3 inhibitors. The 2-phenoxypyridine scaffold has demonstrated a favorable in vivo profile over earlier pyrimidine-based leads [1]. Using this specific intermediate allows for rapid exploration of SAR around the acetonitrile moiety to fine-tune potency and pharmacokinetic properties for neurological disorder targets.

Synthesis of VEGFR2 Kinase Inhibitors for Oncology Research

Researchers developing novel anti-angiogenic agents will find this compound essential for constructing VEGFR2 (KDR) inhibitors. It serves as a direct precursor to advanced leads like Compound IId (US9695181), which exhibit low micromolar IC50 values [2]. This regioisomer is critical for achieving the correct molecular geometry required for kinase domain binding.

Early-Stage ADME-Tox Profiling for DDI Risk Assessment

Given the class-level evidence for PXR agonism and potential CYP3A4 induction, this compound is highly suitable for early ADME-Tox panels [3]. Procurement for these studies allows drug discovery teams to proactively identify and mitigate drug-drug interaction liabilities inherent to this chemotype before advancing to costly in vivo studies.

Hit-to-Lead Expansion for Cardiovascular NCX Inhibitors

For programs targeting the sodium-calcium exchanger (NCX) in heart failure, this compound provides a validated starting point. It can be readily diversified to generate libraries of analogs, leveraging established SAR that has already yielded potent and selective reverse-mode NCX inhibitors like 39q and 48k [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Phenoxypyridin-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.